

Application Note: Preparation of ASN007 Benzenesulfonate Stock Solution for Preclinical Research

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Compound of Interest

Compound Name: ASN007 benzenesulfonate

Cat. No.: B15615719

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Audience: Researchers, scientists, and drug development professionals.

Abstract

ASN007 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).^{[1][2][3]} It demonstrates significant antiproliferative activity in tumor models with mutations in the RAS/RAF/MEK/ERK signaling pathway, including those resistant to BRAF and MEK inhibitors.^{[1][2]} Proper preparation and handling of **ASN007 benzenesulfonate** stock solutions are critical for ensuring experimental reproducibility and accuracy in preclinical research. This document provides detailed protocols for the solubilization, preparation of stock solutions for in vitro and in vivo applications, and appropriate storage conditions. It also outlines the relevant biological pathway and necessary safety precautions.

Compound Information

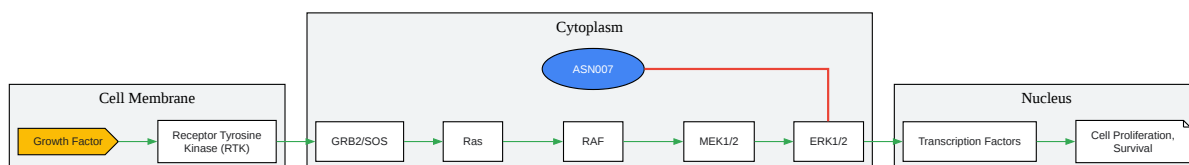
ASN007 benzenesulfonate is the salt form of the active ERK1/2 inhibitor. Using the correct molecular weight is crucial for accurate molar concentration calculations.

Property	Value	Source
Chemical Name	ASN007 benzenesulfonate	[4]
Target	ERK1, ERK2	[1][3][4]
CAS Number	2055597-39-0	[4]
Molecular Formula	C ₂₈ H ₃₁ ClFN ₇ O ₅ S	[4]
Molecular Weight	632.11 g/mol	[4]
Inhibitory Concentration	IC ₅₀ = 2 nM for both ERK1 and ERK2 kinases	[1]

Note: The free base form (ASN007, CAS: 2055597-12-9) has a molecular weight of 473.93 g/mol. [3][5] Ensure you are using the molecular weight corresponding to the specific form of the compound you have.

Mechanism of Action: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation, differentiation, and survival. [6][7][8] In many cancers, this pathway is hyperactivated due to mutations in genes such as BRAF and RAS. [1][2] ASN007 targets the final kinases in this cascade, ERK1 and ERK2, thereby inhibiting the phosphorylation of downstream substrates and blocking the pro-proliferative signaling. [9]



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Diagram 1: The MAPK/ERK signaling pathway and the inhibitory action of ASN007.

Safety and Handling

ASN007 benzenesulfonate is a potent bioactive small molecule. Standard laboratory safety practices should be strictly followed.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.
- Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.^[10] Avoid contact with skin and eyes.^[10]
- Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
- Safety Data Sheet (SDS): Always review the supplier-provided SDS before use for complete safety information.^{[11][12][13]}

Experimental Protocols

Materials and Equipment

- **ASN007 benzenesulfonate** powder
- Dimethyl sulfoxide (DMSO), anhydrous

- Sterile, nuclease-free microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional)
- Calibrated micropipettes and sterile tips
- Cell culture medium or desired aqueous buffer

Protocol 1: Preparation of High-Concentration Stock Solution (for in vitro use)

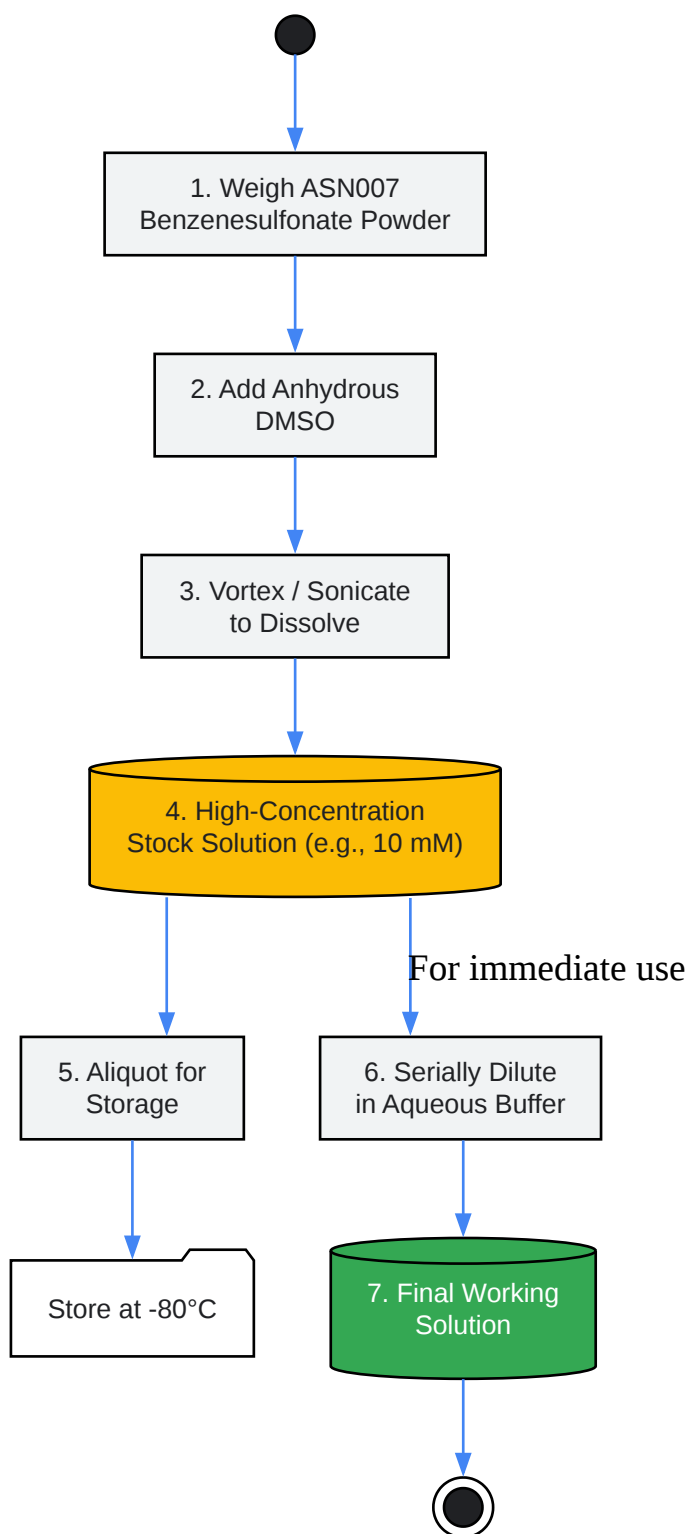
This protocol describes the preparation of a 10 mM stock solution in DMSO.

- Pre-warming: Allow the vial of **ASN007 benzenesulfonate** powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution:
 - Calculation: $632.11 \text{ g/mol} \times 0.010 \text{ mol/L} \times 0.001 \text{ L} = 0.00632 \text{ g} = 6.32 \text{ mg}$.
- Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
- Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.^[14] The solution should be clear.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.^[14]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate. A serial dilution or intermediate dilution step is recommended.

- **Intermediate Dilution (Optional but Recommended):** Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute 1:100 in DMSO to create a 100 μ M solution.
- **Final Dilution:** Add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed cell culture medium. For instance, to make a 100 nM working solution from a 100 μ M intermediate stock, perform a 1:1000 dilution (e.g., add 1 μ L of 100 μ M stock to 1 mL of medium).
- **Mixing:** Mix immediately and thoroughly by gentle inversion or pipetting.
- **DMSO Control:** Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including a "vehicle-only" control. The final DMSO concentration should ideally be below 0.1% and generally not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[\[15\]](#)[\[16\]](#)



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Diagram 2: Workflow for preparing **ASN007 benzenesulfonate** stock and working solutions.

Solubility and Storage

Proper storage is essential to maintain the stability and activity of the compound.

Solubility Data	Concentration	Solvent	Source
In Vitro	95 mg/mL (approx. 150 mM)	DMSO	[3]
95 mg/mL (approx. 150 mM)	Ethanol	[3]	
Insoluble	Water	[3]	
In Vivo Formulation 1	≥ 8 mg/mL (≥ 12.66 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[17]
In Vivo Formulation 2	≥ 8 mg/mL (≥ 12.66 mM)	10% DMSO, 90% Corn Oil	[17]

Storage Conditions	Form	Temperature	Duration	Source
Powder	Solid	-20°C	3 years	[3]
Stock Solution in DMSO	Liquid	-80°C	6 months	[3][17]
Liquid	-20°C	1 month	[3][17]	

Note: Always store the compound sealed and away from moisture.[17] For stock solutions, avoid repeated freeze-thaw cycles.[3]

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